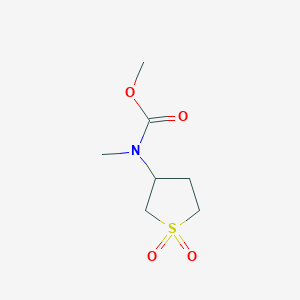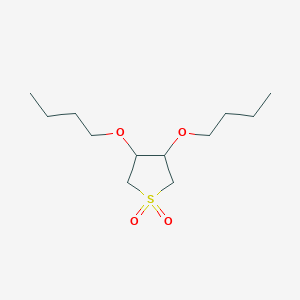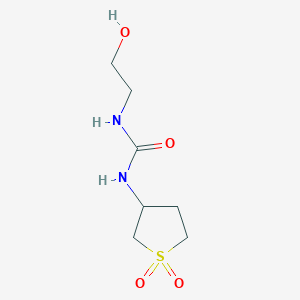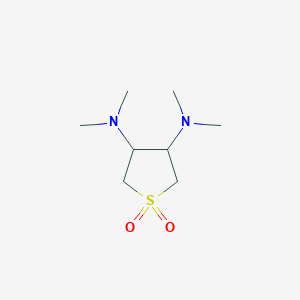
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Übersicht
Beschreibung
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate is a chemical compound with the molecular formula C6H11NO4S It is known for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate typically involves the reaction of tetrahydrothiophene with a sulfonyl chloride to introduce the sulfone group. This is followed by the reaction with methyl isocyanate to form the carbamate moiety. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels. This activation modulates cellular excitability and has implications in various physiological processes such as pain perception and cardiac function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate is unique due to its specific combination of a sulfone group and a carbamate moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets.
Eigenschaften
IUPAC Name |
methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-8(7(9)12-2)6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZYEBISEDUEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824200.png)
![4-BROMO-N-(2,2,2-TRICHLORO-1-{[(NAPHTHALEN-1-YL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B3824207.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824214.png)
![N-(1H-Benzo[D]imidazol-2-YL)-2-mercaptoacetamide](/img/structure/B3824219.png)



![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)

![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B3824261.png)
![2,2'-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)imino]diacetic acid](/img/structure/B3824275.png)
![2-phenyl-2-(trifluoromethyl)-2,3,6,7,8,9-hexahydro-4H-[1,3,5]thiadiazino[3,2-a]azepin-4-one](/img/structure/B3824288.png)
